Cas no 99438-28-5 ((+)\u200b-\u200bB-\u200bMethoxydiisopinocamp\u200bheylborane)

(+)\u200b-\u200bB-\u200bMethoxydiisopinocamp\u200bheylborane 化学的及び物理的性質
名前と識別子
-
- (-)-B-methoxydiisopinocampheylborane hydrate
- ()-B-Methoxydiisopinocampheylborane hydrate
- (+)-B-Methoxydiisopinocampheylborane
- (+-)-(cis-2-phenyl-1,2,3,4-tetrahydro-naphthyl-(1))-acetic acid
- (+-)-(cis-2-Phenyl-1,2,3,4-tetrahydro-naphthyl-(1))-essigsaeure
- (+-)-(cis-2-phenyl-cyclohexyl)-acetic acid
- (+-)-(cis-2-Phenyl-cyclohexyl)-essigsaeure
- (+)-diisopinocampheylmethoxyborane
- (+)-Ipc2B-OMe
- (+)-MeOB(Ipc)2
- cis-2-Phenyl-cyclohexan-essigsaeure
- (-)-B-Methoxydiisopinocampheylborane
- IAQXEQYLQNNXJC-UHFFFAOYSA-N
- AKOS015902168
- 85134-98-1
- CID 5114394
- Methoxybis[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane
- 1315449-18-3
- SCHEMBL2073123
- 99438-28-5
- AMY14915
- SY225662
- Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane
- MFCD21332906
- DL-B-Methoxydiisopinocampheylborane
- methoxybis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
- METHYL BIS{2,6,6-TRIMETHYLBICYCLO[3.1.1]HEPTAN-3-YL}BORINATE
- (+)\u200b-\u200bB-\u200bMethoxydiisopinocamp\u200bheylborane
-
- MDL: MFCD21332906
- インチ: InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1
- InChIKey: IAQXEQYLQNNXJC-JPDDNCELSA-N
- ほほえんだ: COB([C@@H]1C[C@@H]2C[C@@H](C2(C)C)[C@H]1C)[C@@H]1C[C@@H]2C[C@@H](C2(C)C)[C@H]1C
計算された属性
- せいみつぶんしりょう: 316.29400
- どういたいしつりょう: 316.2937460g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 0.95
- ふってん: 365.6°Cat760mmHg
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.49
- PSA: 9.23000
- LogP: 5.76890
- ようかいせい: 未確定
(+)\u200b-\u200bB-\u200bMethoxydiisopinocamp\u200bheylborane セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- 福カードFコード:10-21
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- リスク用語:R36/37/38
(+)\u200b-\u200bB-\u200bMethoxydiisopinocamp\u200bheylborane 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
(+)\u200b-\u200bB-\u200bMethoxydiisopinocamp\u200bheylborane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02029-100g |
(+)-B-Methoxydiisopinocampheylborane |
99438-28-5 | - | 100g |
¥6488.0 | 2024-07-19 | |
eNovation Chemicals LLC | D769912-25g |
(+)-B-Methoxydiisopinocampheylborane |
99438-28-5 | 95% | 25g |
$255 | 2023-09-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 317039-25G |
(+)\u200b-\u200bB-\u200bMethoxydiisopinocamp\u200bheylborane |
99438-28-5 | 25G |
¥1749.7 | 2022-02-24 | ||
TRC | M262443-1g |
(+)\u200b-\u200bB-\u200bMethoxydiisopinocamp\u200bheylborane |
99438-28-5 | 1g |
55.00 | 2021-08-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02029-25g |
(+)-B-Methoxydiisopinocampheylborane |
99438-28-5 | - | 25g |
¥1828.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02029-5g |
(+)-B-Methoxydiisopinocampheylborane |
99438-28-5 | - | 5g |
¥1068.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 317039-100G |
(+)\u200b-\u200bB-\u200bMethoxydiisopinocamp\u200bheylborane |
99438-28-5 | 100G |
¥6212.06 | 2022-02-24 | ||
1PlusChem | 1P006OLU-5g |
(+)-B-Methoxydiisopinocampheylborane |
99438-28-5 | 5g |
$141.00 | 2024-04-19 | ||
eNovation Chemicals LLC | D769912-100mg |
(+)-B-Methoxydiisopinocampheylborane |
99438-28-5 | 95% | 100mg |
$75 | 2024-06-07 | |
Key Organics Ltd | BS-49940-100g |
(+)-B-Methoxydiisopinocampheylborane |
99438-28-5 | >95% | 100g |
£408.00 | 2025-02-08 |
(+)\u200b-\u200bB-\u200bMethoxydiisopinocamp\u200bheylborane 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
(+)\u200b-\u200bB-\u200bMethoxydiisopinocamp\u200bheylboraneに関する追加情報
Introduction to (+)-&bB-&bMethoxydiisopinocampheborylborane (CAS No. 99438-28-5)
&b(+)-&bB-&bMethoxydiisopinocampheborylborane&b, identified by its Chemical Abstracts Service (CAS) number &b99438-28-5&b, is a highly specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of pinacolborane derivatives, which are renowned for their stability and utility in various chemical transformations. The presence of the &bmethoxy&b group and the &bdiisopinocampheyl&b moiety enhances its reactivity, making it a valuable tool in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The &bBoron&b atom in &b(+)-&bB-&bMethoxydiisopinocampheborylborane&b serves as a pivotal center for coordination and functionalization, enabling a wide range of chemical reactions such as cross-coupling reactions, hydrofunctionalizations, and reductions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which are essential for the development of biologically active compounds. The compound's stereochemistry, specifically the &bpinacolato&b ligand arrangement, contributes to its high selectivity and efficiency in these transformations.
Recent advancements in the field of organometallic chemistry have highlighted the importance of pinacolborane derivatives like &b(+)-&bB-&bMethoxydiisopinocampheborylborane&b in catalytic processes. For instance, studies have demonstrated its effectiveness in facilitating asymmetric hydrogenation and transfer hydrogenation reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals. The ability to induce high enantioselectivity underscores the compound's potential in producing chiral drugs with improved pharmacological properties.
Moreover, the application of &b(+)-&bB-&bMethoxydiisopinocampheborylborane&b in pharmaceutical research extends beyond catalysis. It has been employed as a key intermediate in the synthesis of protease inhibitors, which are vital for treating diseases such as HIV and cancer. The compound's ability to participate in diverse chemical reactions allows for the construction of intricate molecular frameworks that mimic natural products and bioactive molecules. This versatility makes it an indispensable reagent in medicinal chemistry laboratories.
In recent years, there has been a surge in research focused on green chemistry principles, emphasizing sustainable and environmentally friendly synthetic methods. &b(+)-&bB-&bMethoxydiisopinocampheborylborane&b fits well within this paradigm due to its high functional group tolerance and compatibility with mild reaction conditions. This characteristic reduces the need for harsh reagents and solvents, thereby minimizing waste generation and energy consumption. Such eco-friendly approaches align with global efforts to promote sustainable chemical practices.
The compound's stability under various reaction conditions further enhances its appeal as a synthetic intermediate. Unlike some boron-containing reagents that require stringent handling protocols, &b(+)-&bB-&bMethoxydiisopinocampheborylborane&b remains robust even when exposed to air or moisture. This stability simplifies storage and handling procedures, reducing the potential for degradation and ensuring consistent performance in synthetic applications.
Another significant aspect of &bdboron chemistry&d is its role in materials science. Boron-containing compounds are widely used in the development of advanced materials such as liquid crystals, semiconductors, and superconductors. The unique electronic properties of boron atoms allow for the design of materials with tailored functionalities. &bb(+)-&bbMethoxydiisopinocampheborylborane&bb not only contributes to pharmaceutical synthesis but also holds promise in creating innovative materials with applications ranging from electronics to optoelectronics.
The stereochemical integrity of &bb(+)-&bbMethoxydiisopinocampheborylborane&bb is another critical factor that distinguishes it from other organoboron reagents. The pinacolato ligands provide a rigid framework that maintains the stereochemistry throughout various transformations, ensuring that products retain their desired configuration. This feature is particularly important in pharmaceutical applications where enantiomeric purity is paramount.
In conclusion, &bb(+)-&bbB-&bbMethoxydiisopinocampheborylborane (CAS No. 99438-28-5)&bb represents a cornerstone compound in modern synthetic chemistry. Its broad utility spans across pharmaceutical development, catalysis, green chemistry initiatives, and materials science. The ongoing research into its applications continues to uncover new possibilities, reinforcing its significance as a versatile and indispensable tool for chemists worldwide.
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